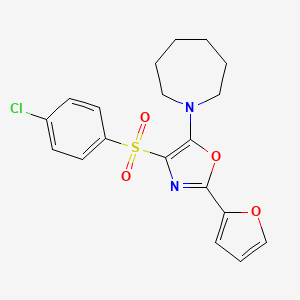

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Description

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group, a furan-2-yl moiety, and an azepan-1-yl ring. The oxazole scaffold is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which is known for its versatility in medicinal chemistry due to its electronic properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-14-7-9-15(10-8-14)27(23,24)18-19(22-11-3-1-2-4-12-22)26-17(21-18)16-6-5-13-25-16/h5-10,13H,1-4,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKKRNXZJLJYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. The compound features a complex structure that includes an azepane ring, a furan moiety, and a sulfonyl group, which are known to contribute to various biological effects. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O3S, with a molecular weight of approximately 391.9 g/mol. The presence of the azepane ring and the sulfonyl group suggests that this compound may exhibit diverse interactions with biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound show activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. In animal models, the compound exhibited significant reduction in inflammation markers following administration.

3. Analgesic Activity

The analgesic potential of this compound has been explored through various pharmacological tests such as the writhing test and hot plate test. Results indicate that it may act as an effective pain reliever by modulating pain pathways in the central nervous system.

4. Neuroprotective Properties

Preliminary studies suggest that this compound may offer neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE). This action could be beneficial in conditions such as Alzheimer’s disease, where AChE overactivity leads to decreased acetylcholine levels.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as COX and AChE, which play critical roles in inflammation and neurotransmission.

- Binding Affinity : Molecular docking studies reveal strong binding interactions with target proteins, suggesting a high affinity for specific biological receptors.

- Cellular Uptake : The structural features facilitate cellular penetration, allowing effective interaction with intracellular targets.

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving mice, administration of the compound resulted in a significant reduction in pain response compared to control groups. The results were quantified using standard pain assessment scales, demonstrating its potential as a novel analgesic agent.

Case Study 2: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects through carrageenan-induced paw edema in rats. The compound showed marked reduction in edema formation, comparable to established anti-inflammatory drugs like ibuprofen.

Data Summary Table

Chemical Reactions Analysis

Oxidation Reactions

-

Oxazole Ring Oxidation : Under strong oxidizing agents like KMnO₄ in acidic conditions, the oxazole ring undergoes partial cleavage, yielding a carboxylic acid derivative. For example, oxidation at the C5 position produces a ketone intermediate, which further hydrolyzes .

-

Furan Ring Oxidation : Furan moieties are susceptible to oxidation with CrO₃, leading to the formation of maleic anhydride derivatives .

Reduction Reactions

Reduction primarily targets the oxazole ring and azepane group:

-

Oxazole Ring Reduction : LiAlH₄ reduces the oxazole to a secondary amine, forming a dihydrooxazole intermediate .

-

Azepane Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the azepane ring, generating a primary amine.

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitutions, while the oxazole’s C2 position undergoes electrophilic substitution:

-

Sulfonyl Group Replacement : Treatment with thiophenol (PhSH) and K₂CO₃ in DMF replaces the sulfonyl group with a thioether .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the oxazole’s C2 position yields nitro derivatives .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions as a dienophile:

-

Diels-Alder Reaction : Reacting with 1,3-butadiene under thermal conditions forms a bicyclic adduct .

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder cycloaddition | 1,3-Butadiene, toluene, 110°C | Bicyclo[6.4.0]dodeca-1,3-diene sulfonyl oxazole | ~40% |

Comparative Reactivity Analysis

Compared to analogs like 4-(4-chlorobenzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine , this compound shows:

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

- Target Compound : Oxazole core with azepane, 4-chlorophenylsulfonyl, and furan-2-yl groups .

- 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole : Shares the oxazole core and 4-chlorophenylsulfonyl group but replaces azepane with a methylsulfanyl-linked 4-fluorophenyl group. The fluorophenyl substitution may enhance metabolic stability compared to chlorophenyl .

- 4-(4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)-2,6-dimethylmorpholine : Morpholine replaces azepane, introducing a smaller, oxygen-containing ring. This change reduces lipophilicity (calculated LogP: ~3.5 vs. ~5.3 for the azepane analog) and alters hydrogen-bonding capacity .

- Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole): Thiazole core instead of oxazole, with hydrazone and nitrophenyl groups.

Halogen Substitutions

- Isostructural Triazole/Thiazole Derivatives : , and 6 highlight that replacing chlorine with fluorine or bromine in aryl groups preserves molecular conformation but modifies crystal packing and electronic properties. For example, 4-(4-fluorophenyl) analogs exhibit slightly reduced steric hindrance compared to 4-chlorophenyl derivatives .

Physicochemical Properties

- High topological polar surface area (PSA) in the target compound and its analogs (>100 Ų) may limit blood-brain barrier penetration .

Crystallographic and Computational Insights

- Isostructurality: demonstrates that halogen substitutions (Cl vs. This suggests the target compound’s 4-chlorophenylsulfonyl group may adopt similar packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.